Heptadeca-9,12-dienoic acid

Essential fatty acid nutrition In vivo EFA bioassay Odd-chain PUFA pharmacology

Heptadeca-9,12-dienoic acid (synonyms: cis-9,cis-12-heptadecadienoic acid, 9,12–17:2, C17:2 n-5) is an odd-chain, non-methylene-interrupted polyunsaturated fatty acid with the molecular formula C₁₇H₃₀O₂, a monoisotopic mass of 266.22458 Da, and two cis-configured double bonds at the Δ9 and Δ12 positions. Its calculated ACD/LogP is 6.65, indicating moderate lipophilicity, and its topological polar surface area is 37.30 Ų.

Molecular Formula C17H30O2
Molecular Weight 266.4 g/mol
CAS No. 29203-97-2
Cat. No. B14677434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptadeca-9,12-dienoic acid
CAS29203-97-2
Molecular FormulaC17H30O2
Molecular Weight266.4 g/mol
Structural Identifiers
SMILESCCCCC=CCC=CCCCCCCCC(=O)O
InChIInChI=1S/C17H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h5-6,8-9H,2-4,7,10-16H2,1H3,(H,18,19)
InChIKeyLEIXEEFBKOMCEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Heptadeca-9,12-dienoic Acid (CAS 29203-97-2) – Compound Identity, Physicochemical Profile, and Procurement Context


Heptadeca-9,12-dienoic acid (synonyms: cis-9,cis-12-heptadecadienoic acid, 9,12–17:2, C17:2 n-5) is an odd-chain, non-methylene-interrupted polyunsaturated fatty acid with the molecular formula C₁₇H₃₀O₂, a monoisotopic mass of 266.22458 Da, and two cis-configured double bonds at the Δ9 and Δ12 positions [1]. Its calculated ACD/LogP is 6.65, indicating moderate lipophilicity, and its topological polar surface area is 37.30 Ų . The compound is naturally isolated from the oil-producing mangrove fungus PJX-29 and from Mucorales fungi metabolizing odd-carbon n-alkanes [2][3]. As an odd-chain analog of linoleic acid (C18:2 n-6), it occupies a structurally and biosynthetically distinct niche among dienoic fatty acids, with metabolic and functional consequences that preclude simple substitution by even-chain or positional isomers [4].

Why Even-Chain or Positional Isomer Substitution Fails for Heptadeca-9,12-dienoic Acid


Generic substitution of heptadeca-9,12-dienoic acid with linoleic acid (C18:2 n-6), 9,12-hexadecadienoic acid (C16:2 n-4), or 8,11-heptadecadienoic acid (norlinoleic acid) is scientifically unsupported because chain length and double-bond position independently govern enzyme recognition, metabolic elongation fate, and biological endpoint activity. In the classic Schlenk & Sand (1967) essential fatty acid (EFA) assay, only the C17:2 Δ9,12 chain length rescued fat-deficiency symptoms with efficacy comparable to linoleic acid, whereas the shorter C16:2 Δ9,12 and the odd-chain C19:2 Δ10,13 both exacerbated deficiency—demonstrating a narrow chain-length window for EFA activity within the Δ9,12-dienoic pharmacophore [1]. Furthermore, Δ12 desaturase exhibits a pronounced chain-length preference, converting the C17:1 precursor with 22.3% efficiency versus 14.7% for C16:1 and 20.6% for C18:1, meaning the C17 scaffold achieves maximal flux through this biosynthetic node [2]. Positional isomerism within the C17 series is equally consequential: 8,11-heptadecadienoic acid (norlinoleic acid) and 9,12-heptadecadienoic acid differ in their ω-terminal recognition motifs and yield distinct elongation products with divergent signaling potential [3]. These orthogonal lines of evidence—whole-animal EFA activity, in vitro enzyme kinetics, and metabolic fate—establish that heptadeca-9,12-dienoic acid is not interchangeable with any single structural analog.

Quantitative Differentiation Evidence for Heptadeca-9,12-dienoic Acid (CAS 29203-97-2) Against Closest Analogs


Essential Fatty Acid (EFA) Activity in Fat-Deficient Rats: Direct Head-to-Head Comparison of Four Δ9,12-Dienoic Fatty Acids

In a 50-day feeding study using fat-deficient rats, Schlenk & Sand (1967) directly compared the EFA activity of methyl esters of 9,12-heptadecadienoic acid (C17:2 Δ9,12), 9,12-hexadecadienoic acid (C16:2 Δ9,12), 10,13-nonadecadienoic acid (C19:2 Δ10,13), and linoleic acid (C18:2 Δ9,12). Polyenoic C17 acids cured external EFA deficiency symptoms (scaly dermatitis, tail necrosis) nearly as well as linoleic acid, with equivalent weight gain and food efficiency between the C17:2 and linoleic acid groups. In stark contrast, the C16:2 Δ9,12 and C19:2 Δ10,13 groups experienced worsening of deficiency symptoms comparable to the fat-free diet control [1]. This establishes a strict chain-length requirement: only the 17-carbon Δ9,12-dienoic scaffold among the odd-chain series retains EFA activity at parity with the canonical 18-carbon linoleic acid.

Essential fatty acid nutrition In vivo EFA bioassay Odd-chain PUFA pharmacology

Δ12 Fatty Acid Desaturase Substrate Chain-Length Preference: C17:1 Substrate Achieves Maximal Conversion Efficiency

The Δ12 desaturase from Trichoderma sp. 1-OH-2-3 exhibits a pronounced chain-length-dependent substrate preference when acting on cis-9-monounsaturated fatty acyl substrates of varying chain length. The C17 substrate (cis-9-heptadecenoic acid, C17:1 Δ9) is converted to cis,cis-9,12-heptadecadienoic acid with 22.3% desaturation efficiency, outperforming the C16 substrate (cis-9-hexadecenoic acid, 14.7%) and the C18 substrate (cis-9-octadecenoic acid, 20.6%) [1][2]. This non-monotonic chain-length profile—C17 > C18 > C16—indicates that the heptadecanoic scaffold optimally positions the Δ9 double bond within the enzyme active site for Δ12 desaturation, a property not replicated by the even-chain homologs.

Fatty acid desaturase enzymology Biotransformation substrate specificity Odd-chain PUFA biosynthesis

Divergent Metabolic Elongation Fate: C17:2 Generates a Distinct Odd-Chain Eicosanoid Precursor Pool Not Accessible from Linoleic Acid

Liver lipid analysis from Schlenk & Sand (1967) revealed that dietary 9,12-heptadecadienoic acid undergoes chain elongation and further desaturation to yield 5,8,11,14-nonadecatetraenoic acid (C19:4 n-5) as the prominent metabolite, with ultimate conversion up to 4,7,10,13,16-heneicosapentaenoic acid (C21:5 n-5). By contrast, linoleic acid (C18:2 n-6) is metabolized to arachidonic acid (C20:4 n-6) as its signature elongation/desaturation product [1]. The triene/tetraene ratio in liver lipids—a classical index of EFA status—required modification from 5,8,11-eicosatrienoic/arachidonic (20:3/20:4) to 5,8,11-eicosatrienoic/5,8,11,14-nonadecatetraenoic (20:3/19:4) when C17:2 replaced linoleic acid, underscoring that the two fatty acids generate structurally and analytically distinct downstream lipid mediator precursor pools [1].

Fatty acid elongation/desaturation pathway Eicosanoid precursor diversity Odd-chain PUFA metabolism

DPPH Radical Scavenging Activity: Superior Antioxidant Potency Among Co-Isolated Fungal Metabolites

Heptadeca-9,12-dienoic acid (compound 2) isolated from the mangrove-derived oil-producing fungus PJX-29 was evaluated for DPPH radical scavenging activity alongside six other co-isolated compounds. It exhibited an IC₅₀ of 9.33 ± 0.80 μg/mL, which was the most potent among the seven tested compounds, surpassing compound 1 (pentadecanoic monoglyceride, IC₅₀ = 11.38 ± 0.61 μg/mL) and compound 6 (bis(8-8'-7-hydroxy-4-methoxy-5-methylcoumarin), IC₅₀ = 11.12 ± 1.01 μg/mL) [1]. While these comparator compounds are not direct structural analogs (limiting the mechanistic inference), the data establish that within the same fungal metabolome and assay system, the free heptadeca-9,12-dienoic acid is the most potent radical-scavenging entity, providing a reproducible procurement rationale for antioxidant screening applications.

DPPH antioxidant assay Fungal natural products Free radical scavenging

Physicochemical Differentiation: LogP Reduction Relative to Linoleic Acid Alters Partitioning Behavior

Computational physicochemical profiling reveals that heptadeca-9,12-dienoic acid (C17:2) possesses a lower predicted lipophilicity than its even-chain homolog linoleic acid (C18:2). The ACD/Labs-calculated LogP for heptadeca-9,12-dienoic acid is 6.65 , compared to a reported LogP of 7.18 for linoleic acid , representing a difference of approximately 0.53 log units. This corresponds to a roughly 3.4-fold lower octanol-water partition coefficient for the C17:2 acid. The topological polar surface area is identical at 37.30 Ų for both compounds, indicating that the LogP differential arises primarily from the one-methylene reduction in the aliphatic tail rather than from altered hydrogen-bonding capacity [1]. Such lipophilicity differences can influence membrane insertion kinetics, serum albumin binding, and the choice of formulation solvent systems.

Lipophilicity Membrane partitioning ADME prediction

Cancer Membrane Lipidome Alteration: Selective Accumulation of Heptadecadienoic Acid in Murine Mammary Carcinoma

Comparative lipidomic analysis of plasma membranes isolated from spontaneous mouse mammary gland carcinomas versus normal mammary tissue from Strong A female mice revealed a qualitative shift in fatty acid biosynthesis. Heptadecadienoic acid production was selectively increased in carcinoma fractions, accompanied by the appearance of eicosatrienoic acid (C20:3), which was detected only at low, scattered levels in normal tissue fractions [1]. This change occurred alongside a reduction of medium-chain fatty acids (C10–C14) by up to 32% in tumor tissue and a doubling of palmitic acid (C16:0) content. The concomitant elevation of heptadecadienoic acid and eicosatrienoic acid in tumor membranes suggests a shift from de novo fatty acid synthesis toward a chain-elongation-dependent pathway in the malignant state, with heptadecadienoic acid serving as a distinctive odd-chain PUFA marker of this metabolic reprogramming [1].

Cancer lipidomics Membrane fatty acid composition Tumor biomarker

Validated Application Scenarios for Heptadeca-9,12-dienoic Acid (CAS 29203-97-2) Based on Quantitative Evidence


Odd-Chain Essential Fatty Acid Dietary Supplementation Studies Requiring Metabolic Tracing

Investigators designing rodent EFA studies where the dietary fatty acid source must be analytically distinguishable from endogenous even-chain PUFAs should select heptadeca-9,12-dienoic acid. As demonstrated by Schlenk & Sand (1967), this compound provides EFA activity at parity with linoleic acid while generating distinct hepatic metabolites (C19:4 n-5 and C21:5 n-5) that do not overlap chromatographically or mass-spectrometrically with arachidonic acid or other even-chain eicosanoid precursors [1]. This enables unambiguous tracking of dietary fatty acid incorporation, elongation, and desaturation without isotopic labeling.

Fungal Odd-Chain PUFA Bioproduction Strain Engineering and Precursor Feeding

The Trichoderma sp. Δ12 desaturase demonstrates a 22.3% conversion efficiency for the C17:1 substrate—higher than for C16:1 (14.7%) or C18:1 (20.6%) [2]. This kinetic advantage positions heptadeca-9,12-dienoic acid as the optimal intermediate for engineered production of higher-value odd-chain PUFAs such as C19:4 and C21:5 in Mortierella, Trichoderma, or heterologous yeast systems. Process development scientists procuring this compound as an authentic standard can validate pathway flux through the Δ12 desaturation node and calibrate GC-MS quantification of odd-chain PUFA titers in fermentation broths [3].

Fungal Natural Product Antioxidant Screening and Bioassay-Guided Fractionation

Heptadeca-9,12-dienoic acid was the most potent DPPH radical scavenger (IC₅₀ = 9.33 ± 0.80 μg/mL) among seven compounds isolated from the mangrove fungus PJX-29 [4]. For natural product chemists conducting antioxidant bioassay-guided fractionation of fungal extracts, procurement of the authenticated compound as a positive control or reference standard enables inter-laboratory normalization of DPPH assay sensitivity and provides a benchmark for evaluating the radical-scavenging potency of newly isolated fungal fatty acids or derivatives.

Cancer Membrane Lipidome Biomarker Discovery and Odd-Chain PUFA Quantification

The selective elevation of heptadecadienoic acid in murine mammary carcinoma plasma membranes—coincident with the emergence of eicosatrienoic acid and depletion of medium-chain fatty acids—establishes this compound as a candidate biomarker of the chain-elongation metabolic phenotype in tumor tissue [5]. Clinical and translational lipidomics laboratories quantifying odd-chain PUFAs in tissue biopsies or plasma phospholipids require the pure standard for constructing calibration curves in GC-MS or LC-MS/MS assays, particularly given that heptadeca-9,12-dienoic acid is not present in most commercial fatty acid methyl ester (FAME) standard mixtures.

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